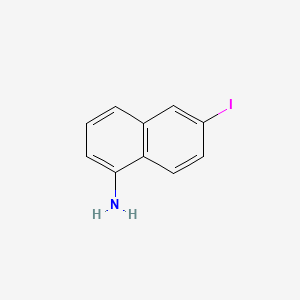

N-Phenyl-1-pentyl-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

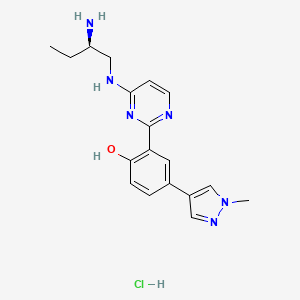

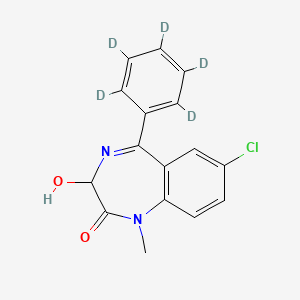

“N-Phenyl-1-pentyl-1H-indole-3-carboxamide”, also known as SDB-006, is a cannabimimetic indole . It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 21 and 140 nM, respectively .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of “N-Phenyl-1-pentyl-1H-indole-3-carboxamide” closely resembles cannabinoid compounds from patent WO 2003/035005 but with an indole core instead of indazole, and a simple pentyl chain on the indole 1-position .Chemical Reactions Analysis

The NMR data of “N-Phenyl-1-pentyl-1H-indole-3-carboxamide” were very similar to those of 1-adamantyl-1-pentyl-1H-indol-3-yl ketone (AB-001; molecular formula: C24H31NO) except for the quarternary carbon signal at δc 165.2 (C-1), which was high-field shifted from δc 202.0 and for the additional broad proton signal at δH 7.20 (1H, brs) .Physical And Chemical Properties Analysis

The molecular formula of “N-Phenyl-1-pentyl-1H-indole-3-carboxamide” is C24H32N2O, with an average mass of 364.524 Da and a monoisotopic mass of 364.251465 Da .科学的研究の応用

Identification and Characterization of Synthetic Cannabinoids : N-Phenyl-1-pentyl-1H-indole-3-carboxamide has been identified as a component in illegal designer drugs. It's part of a class of synthetic cannabinoids that have been detected in various products, with some studies focusing on its identification and chemical characterization (Uchiyama et al., 2012).

Pharmacological Studies on Synthetic Cannabinoids : Research has explored the allosteric modulation of cannabinoid receptors by compounds similar to N-Phenyl-1-pentyl-1H-indole-3-carboxamide. These studies aim to understand the interaction of these synthetic cannabinoids with CB1 receptors, providing insights into their potential therapeutic applications or harmful effects (Piscitelli et al., 2012).

Synthetic Cannabinoids in Forensic Science : Some studies have focused on the forensic toxicology aspects of synthetic cannabinoids like N-Phenyl-1-pentyl-1H-indole-3-carboxamide. These research efforts involve identifying and analyzing the metabolism of these substances in the context of drug abuse and legal implications (Sobolevsky et al., 2015).

Chemical Synthesis and Characterization : Several studies delve into the synthesis and chemical properties of compounds related to N-Phenyl-1-pentyl-1H-indole-3-carboxamide. These studies contribute to a deeper understanding of the chemical nature of such compounds, which is crucial for both therapeutic and forensic applications (Geetha et al., 2020).

作用機序

特性

IUPAC Name |

1-pentyl-N-phenylindole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-2-3-9-14-22-15-18(17-12-7-8-13-19(17)22)20(23)21-16-10-5-4-6-11-16/h4-8,10-13,15H,2-3,9,14H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUQBSMPSCYQLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345176 |

Source

|

| Record name | SDB-006 N-phenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1430634-87-9 |

Source

|

| Record name | SDB-005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430634879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDB-005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6XWV5U765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

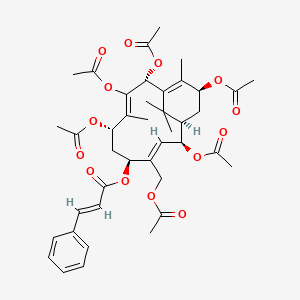

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

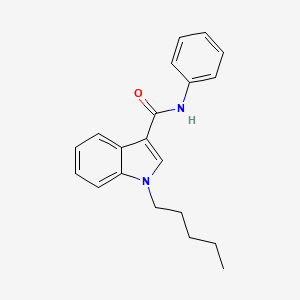

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)

![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)